molecular formula C21H16F3N5O3S B2605416 Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone CAS No. 388114-67-8

Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone

Cat. No. B2605416
CAS RN: 388114-67-8
M. Wt: 475.45
InChI Key: JPIAKULOPFPPIM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a furan ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a piperazine ring . These structures are often found in biologically active compounds and materials science .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds incorporating furan and pyrazolo[1,5-a]pyrimidine moieties have been extensively studied for their synthesis methodologies and potential biological activities. For instance, novel series of compounds have been synthesized using microwave-assisted methods, showing promising anti-inflammatory and antibacterial properties. These compounds, characterized by their furan-2-yl and pyrazolo[1,5-a]pyrimidine structures, demonstrated significant biological activities in vivo and in vitro, suggesting their potential as molecular templates for developing new anti-inflammatory agents (Ravula et al., 2016).

Anticancer Activity

Another area of application involves anticancer research. Anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have been synthesized and evaluated for their anticancer activity, particularly in cervical cancer cells. These compounds induced cell-cycle arrest and caused nuclear translocation of p53, a key protein in regulating cell growth and apoptosis. This indicates the potential of such compounds to activate p53 in cancer cells with low p53 levels, providing a pathway for developing new anticancer therapies (Kamal et al., 2012).

Corrosion Inhibition

Additionally, these compounds have been explored for their role in corrosion inhibition. The inhibitive effect of organic inhibitors on mild steel in acidic media has been studied, showing that certain furan-2-yl compounds significantly increase corrosion inhibition efficiency. This suggests their application in protecting metals against corrosion, which is crucial in industrial settings to enhance the longevity and durability of metal components (Singaravelu et al., 2022).

Future Directions

Given the interesting structure of this compound and the biological activity of similar compounds, it could be a valuable subject for future research . Further studies could elucidate its synthesis, properties, and potential applications.

Mechanism of Action

properties

IUPAC Name

furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3S/c22-21(23,24)17-11-13(16-4-2-10-33-16)25-18-12-14(26-29(17)18)19(30)27-5-7-28(8-6-27)20(31)15-3-1-9-32-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIAKULOPFPPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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